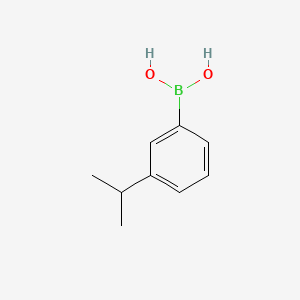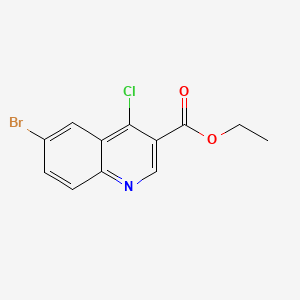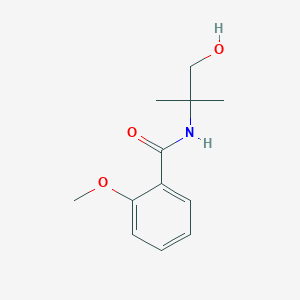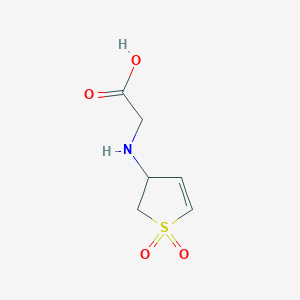
3-Isopropylphenylboronic acid
Overview
Description
3-Isopropylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various fields of chemistry and biology. While the provided papers do not directly discuss 3-isopropylphenylboronic acid, they do provide insights into the properties and synthesis of related boronic acid compounds, which can be extrapolated to understand the characteristics of 3-isopropylphenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives is a topic of interest due to their applications in various chemical reactions, including Suzuki cross-coupling reactions. For instance, the synthesis of 2-ethoxy-3-pyridylboronic acid was achieved on a significant scale through a directed ortho-metalation reaction, which could be a similar approach for synthesizing 3-isopropylphenylboronic acid . Additionally, the one-pot synthesis approach for 3-amino-3-arylpropionic acids indicates the possibility of synthesizing related compounds, such as 3-isopropylphenylboronic acid, in a straightforward and efficient manner .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of trifluoromethylphenylboronic acids revealed that these compounds form hydrogen-bonded dimers with specific conformations . Similarly, 3-isopropylphenylboronic acid may also form dimers or engage in intramolecular interactions that could influence its reactivity and applications.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds. The paper on 2-ethoxy-3-pyridylboronic acid demonstrates its utility in cross-coupling reactions to yield various aryl/heteroaryl-pyridines . This suggests that 3-isopropylphenylboronic acid could also participate in similar reactions, potentially leading to the formation of a wide range of organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as acidity and resistance to protodeboronation, are influenced by their substituents. For instance, the introduction of a trifluoromethoxy group in phenylboronic acids affects their acidity and antibacterial activity . The presence of an isopropyl group in 3-isopropylphenylboronic acid would similarly impact its properties, potentially altering its acidity and reactivity in chemical processes.
Scientific Research Applications
Synthesis and Preparation Techniques
- The synthesis of arylboronic acids, including derivatives similar to 3-isopropylphenylboronic acid, has been optimized through techniques such as lithium-halogen exchange and in situ quenching. This method has been evaluated on various aryl halides for the efficient preparation of arylboronic acids (Li et al., 2002).
Applications in Material Sciences
- Arylboronic acids have been used in the synthesis of chemosensitive materials like poly-3-thienylboronic acid, demonstrating properties like solvatochromic effects and potential applications in chemical sensing (Efremenko & Mirsky, 2020).
Drug Delivery and Biomedical Applications
- 3-Isopropylphenylboronic acid derivatives have been explored for their potential in controlled drug delivery. For instance, they have been modified in hydrogen-bonded layer-by-layer assembled films, showing pH- and thermosensitive swelling behaviors. This indicates potential applications in self-regulated insulin delivery (Ding et al., 2009).
- Another study focused on phenylboronic acid-decorated gelatin nanoparticles for tumor targeting and penetration, emphasizing the utility of boronic acid derivatives in enhancing the effectiveness of drug delivery systems (Wang et al., 2016).
Analytical and Diagnostic Applications
- 3-Isopropylphenylboronic acid derivatives have been applied in analytical methods such as surface-enhanced Raman spectroscopy (SERS) for bacteria detection, showcasing their utility in microbiological studies (Hickey & He, 2020).
Chemical Reactions and Catalysis
- Arylboronic acids like 3-isopropylphenylboronic acid have been involved in various chemical reactions, including the Suzuki reaction, demonstrating their importance in organic synthesis and catalysis (Winkle & Schaab, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWLFBMVIGQONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944201 | |
| Record name | [3-(Propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylphenylboronic acid | |
CAS RN |
216019-28-2 | |
| Record name | [3-(Propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)







![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)


